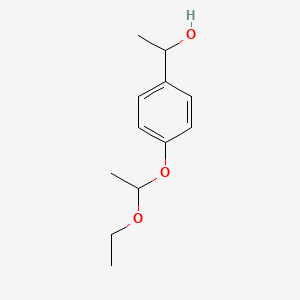

1-(4-(1-Ethoxyethoxy)phenyl)ethanol

Descripción

1-(4-(1-Ethoxyethoxy)phenyl)ethanol is a substituted ethanol derivative featuring a phenyl ring with a 1-ethoxyethoxy group at the para position. Its molecular formula is C₁₂H₁₈O₃ (molar mass: 210.27 g/mol). The compound combines an ethanol moiety for hydrogen bonding and an acetal-like ethoxyethoxy group, which confers both polar and lipophilic characteristics.

Propiedades

Fórmula molecular |

C12H18O3 |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

1-[4-(1-ethoxyethoxy)phenyl]ethanol |

InChI |

InChI=1S/C12H18O3/c1-4-14-10(3)15-12-7-5-11(6-8-12)9(2)13/h5-10,13H,4H2,1-3H3 |

Clave InChI |

VZDCGVORAWCHEG-UHFFFAOYSA-N |

SMILES canónico |

CCOC(C)OC1=CC=C(C=C1)C(C)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-(4-Biphenylyl)ethanol ()

1-(4-Ethoxy-2-hydroxyphenyl)ethanone ()

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences: Contains a ketone instead of an ethanol group, altering redox reactivity (e.g., susceptibility to reduction). The ethoxy and hydroxyl groups are at the 4- and 2-positions, respectively, influencing hydrogen bonding and regioselectivity in reactions.

2-(1-Ethoxyethoxy)ethyl)benzene ()

- Molecular Formula : C₁₂H₁₈O₂

- Key Differences: Lacks the ethanol group, reducing polarity and hydrogen-bonding capacity. Retains the ethoxyethoxy acetal, making it structurally closer but functionally distinct (e.g., used as a fragrance fixative) .

1-(4-ethylphenyl)ethan-1-ol ()

- Molecular Formula : C₁₀H₁₄O

- Key Differences: Simpler structure with an ethyl substituent instead of ethoxyethoxy, lowering molecular weight and complexity. Limited steric hindrance around the hydroxyl group, enhancing reactivity in esterification or oxidation .

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Key Reactivity Features | Potential Applications |

|---|---|---|---|---|---|

| 1-(4-(1-Ethoxyethoxy)phenyl)ethanol | C₁₂H₁₈O₃ | 210.27 | Ethanol, ethoxyethoxy, phenyl | Acid-sensitive acetal; oxidizes to ketone | Chiral synthons, specialty chemicals |

| 1-(4-Biphenylyl)ethanol | C₁₃H₁₂O | 184.23 | Biphenyl, ethanol | Aromatic π-stacking; stable hydroxyl | Materials science, liquid crystals |

| 1-(4-Ethoxy-2-hydroxyphenyl)ethanone | C₁₀H₁₂O₃ | 180.20 | Ketone, ethoxy, hydroxyl | Nucleophilic additions at ketone | Pharmaceutical intermediates |

| 2-(1-Ethoxyethoxy)ethyl)benzene | C₁₂H₁₈O₂ | 194.27 | Ethoxyethoxy, benzene | Acid hydrolysis; low polarity | Perfume fixatives |

| 1-(4-ethylphenyl)ethan-1-ol | C₁₀H₁₄O | 150.22 | Ethyl, ethanol | Esterification; oxidation to acetophenone | Solvents, simple alcohol reactions |

Research Findings and Insights

- Synthesis : The ethoxyethoxy group in the target compound can be synthesized via Grignard reactions (as in ) or etherification, often requiring protective groups for the hydroxyl moiety .

- Stability: The acetal group’s sensitivity to acidic conditions (e.g., hydrolysis to ethanol and ketones) necessitates careful handling, contrasting with more robust analogs like 1-(4-Biphenylyl)ethanol .

- Industrial Use : Fragrance applications () highlight the ethoxyethoxy group’s role in volatility modulation, a trait the target compound may share .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.